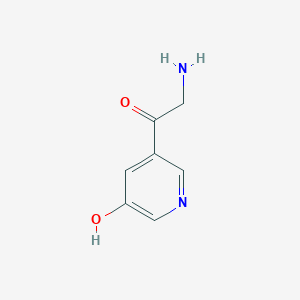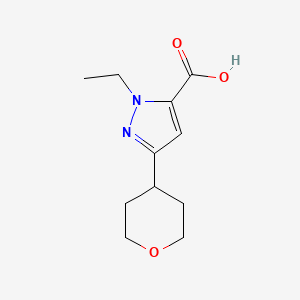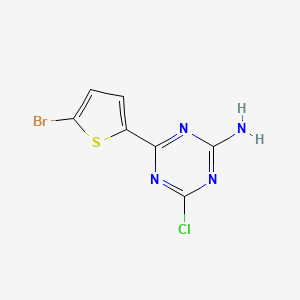![molecular formula C9H6F2N2S B13185820 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B13185820.png)
4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine is a heterocyclic compound that contains both a thiazole and a pyridine ring. The presence of the difluoromethyl group imparts unique chemical properties to the molecule, making it of interest in various fields of research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of ethyl bromodifluoroacetate as a fluorine source . The reaction conditions often include a transition metal-free environment, which simplifies the process and reduces the need for expensive catalysts .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological molecules .
Comparación Con Compuestos Similares
4-Difluoromethyl pyrazole: Similar in structure but contains a pyrazole ring instead of a thiazole ring.
Difluoromethylated pyridines: These compounds share the difluoromethyl group but differ in the positioning and nature of other substituents.
Uniqueness: 4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine is unique due to the combination of the thiazole and pyridine rings, along with the difluoromethyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H6F2N2S |
|---|---|
Peso molecular |
212.22 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-5-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C9H6F2N2S/c10-8(11)9-13-5-7(14-9)6-1-3-12-4-2-6/h1-5,8H |
Clave InChI |
JNWJEAZHYMIILV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=CN=C(S2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one](/img/structure/B13185754.png)


![(2S)-3-(Dimethylamino)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185770.png)







![1-{[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B13185815.png)
